molecular formula C12H18N2OS B2928386 1-Butyl-3-(3-methoxyphenyl)thiourea CAS No. 22244-35-5

1-Butyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B2928386
CAS No.: 22244-35-5
M. Wt: 238.35
InChI Key: CLAHZRYQUAYFGD-UHFFFAOYSA-N
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Description

1-Butyl-3-(3-methoxyphenyl)thiourea is an organic compound with the molecular formula C12H18N2OS It is a thiourea derivative characterized by the presence of a butyl group and a methoxyphenyl group attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 3-methoxyaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • 1-Butyl-3-(4-methoxyphenyl)thiourea
  • 1-Benzyl-3-(3-methoxyphenyl)thiourea
  • 1-Butyl-3-(3-chlorophenyl)thiourea

Comparison: 1-Butyl-3-(3-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

1-butyl-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-4-8-13-12(16)14-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAHZRYQUAYFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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